Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid

Description

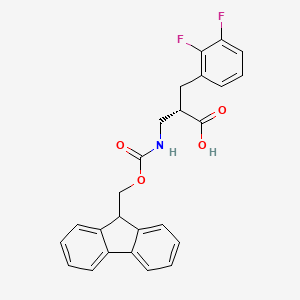

Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a fluorinated, Fmoc-protected amino acid derivative used in peptide synthesis and medicinal chemistry. Its structure features:

- Fmoc group: A fluorenylmethyloxycarbonyl protecting group that stabilizes the amino group during solid-phase peptide synthesis (SPPS).

- Stereochemistry: The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains.

- Substituents: A 2,3-difluorobenzyl group at position 2 and an amino group at position 3 on the propanoic acid backbone. The fluorine atoms enhance electron-withdrawing effects, influencing reactivity and interactions with biological targets.

This compound is critical for introducing fluorinated aromatic moieties into peptides, which can improve metabolic stability, binding affinity, and bioavailability .

Properties

Molecular Formula |

C25H21F2NO4 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(2S)-2-[(2,3-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H21F2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |

InChI Key |

GMGKJOMXQJUZHL-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C(=CC=C4)F)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the 2,3-Difluorobenzyl Group: The 2,3-difluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with 2,3-difluorobenzyl bromide in the presence of a base such as potassium carbonate.

Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The 2,3-difluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate and solvents such as dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups replacing the 2,3-difluorobenzyl group.

Scientific Research Applications

Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative with a fluorenylmethoxycarbonyl (Fmoc) protective group. It has a chiral center at the 3-position and a difluorobenzyl moiety, influencing its chemical properties and biological activities. Its molecular weight is approximately 347.32 g/mol.

Scientific Research Applications

Fluorinated amino acids like this compound are studied for their potential biological activities. The presence of fluorine atoms can enhance the metabolic stability of peptides and influence their interactions with biological targets. This compound may show unique properties regarding enzyme inhibition and receptor binding because of its structural modifications. The uniqueness of this compound lies in its specific arrangement of two fluorine atoms on the benzyl ring and its application as a building block for synthesizing peptides that require enhanced stability or altered biological activities due to fluorination. This structural modification allows researchers to investigate the effects of fluorinated amino acids in various biochemical contexts more effectively.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The 2,3-difluorobenzyl group enhances the compound’s stability and reactivity, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural features, physicochemical properties, and applications of Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid with analogous compounds:

Key Comparative Insights

Electronic and Steric Effects

- Trifluoromethyl vs. Difluoro : The CF₃ group in is more lipophilic and sterically demanding than difluorobenzyl, making it suitable for hydrophobic binding pockets in enzyme inhibitors.

Stereochemical Influence

- The (S)-configuration in the target compound aligns with natural amino acids, ensuring seamless integration into peptide chains. In contrast, (R)-configured analogs (e.g., ) may require chiral resolution or specialized synthesis protocols.

Research Findings and Data

Physicochemical Properties

- Solubility : Fluorination generally reduces aqueous solubility, necessitating organic solvents (e.g., ACN, DMF) for SPPS .

Biological Activity

Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative that has gained attention in medicinal chemistry and peptide synthesis due to its unique structural characteristics and biological properties. This article provides a detailed overview of its biological activity, including synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H18F2N2O4

Molecular Weight: 364.34 g/mol

Appearance: White to off-white powder

Melting Point: 155-160 °C

Purity: ≥ 97% (HPLC)

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of the amino group during peptide bond formation. The difluorobenzyl moiety enhances lipophilicity, which can significantly influence its biological activity and pharmacokinetic properties.

Biological Activity

Fluorinated compounds like this compound often exhibit enhanced biological properties compared to their non-fluorinated counterparts. Key aspects of its biological activity include:

- Modulation of Biological Pathways: The incorporation of fluorine atoms can improve metabolic stability and bioavailability, making this compound a candidate for developing therapeutics targeting various diseases. Studies have shown that fluorinated amino acids can influence enzyme activities and receptor binding affinities significantly.

- Peptide Synthesis Applications: This compound is widely utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptide sequences. Its ability to form stable peptide bonds while maintaining structural integrity makes it valuable in drug development .

- Neuroscience Research: Derivatives of this compound are explored in neuroscience for developing neuropeptides that influence brain functions, potentially leading to new treatments for neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Fmoc-(S)-3-amino-2-methylpropanoic acid | C16H19NO4 | Lacks fluorine; simpler structure |

| Fmoc-(S)-3-amino-3-(2-fluorophenyl)propionic acid | C18H18FNO4 | Contains a single fluorine atom |

| Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid | C24H20N2O6 | Contains a nitro group; different electronic properties |

| Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid | C20H22N2O5S | Contains a sulfonamide; alters solubility characteristics |

Research Findings

Several studies have highlighted the potential applications of this compound in drug discovery and development:

- Binding Affinity Studies: Research indicates that fluorinated compounds can significantly alter binding affinities for various biological targets. For instance, studies have demonstrated that the difluorobenzyl group enhances membrane permeability, which may improve pharmacokinetic profiles compared to non-fluorinated analogs .

- Enzyme Interaction Studies: Investigations into enzyme interactions have shown that this compound can modulate enzyme activity effectively. For example, it has been noted that fluorinated amino acids can enhance the selectivity of inhibitors against specific enzyme targets .

- Therapeutic Development: The unique properties of this compound make it suitable for developing peptide-based drugs targeting specific biological pathways. Its use in bioconjugation processes further enhances its application in improving drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.